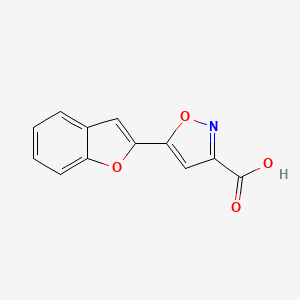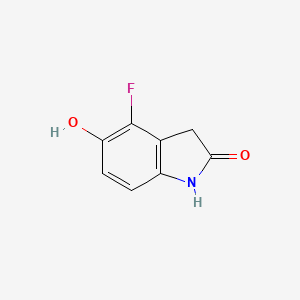![molecular formula C6H6F2N2S B1438671 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine CAS No. 317810-75-6](/img/structure/B1438671.png)
6-[(Difluoromethyl)sulfanyl]pyridin-3-amine
概要
説明
6-[(Difluoromethyl)sulfanyl]pyridin-3-amine is a chemical compound with the molecular formula C6H6F2N2S and a molecular weight of 176.19 g/mol It is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a pyridin-3-amine structure
準備方法
The synthesis of 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine typically involves the introduction of the difluoromethyl group to the pyridin-3-amine structure through a series of chemical reactions. One common synthetic route includes the reaction of pyridin-3-amine with a difluoromethylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like copper or palladium complexes to facilitate the reaction . Industrial production methods may involve scaling up these reactions in larger reactors with optimized conditions to ensure high yield and purity of the final product.
化学反応の分析
6-[(Difluoromethyl)sulfanyl]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-[(Difluoromethyl)sulfanyl]pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用機序
The mechanism of action of 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
6-[(Difluoromethyl)sulfanyl]pyridin-3-amine can be compared with other similar compounds, such as:
6-(Methylsulfanyl)pyridin-3-amine: This compound has a methyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
6-(Ethylsulfanyl)pyridin-3-amine: The presence of an ethyl group can lead to different physical and chemical properties compared to the difluoromethyl derivative.
6-(Trifluoromethylsulfanyl)pyridin-3-amine: The trifluoromethyl group can significantly alter the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of the difluoromethyl and sulfanyl groups, which imparts distinct chemical and biological properties that are valuable in various research applications.
特性
IUPAC Name |
6-(difluoromethylsulfanyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2S/c7-6(8)11-5-2-1-4(9)3-10-5/h1-3,6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGBCHSXGJJLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


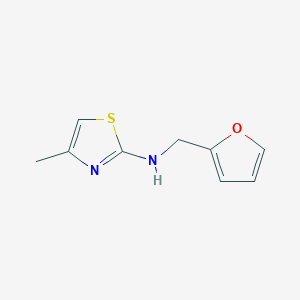


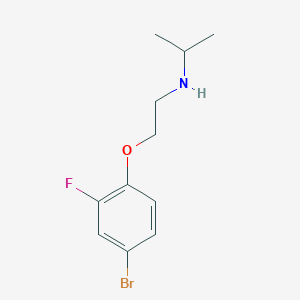

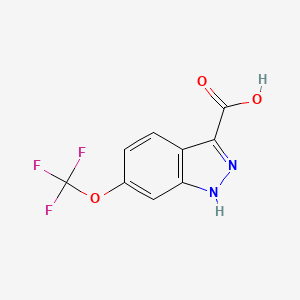
![[2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1438599.png)


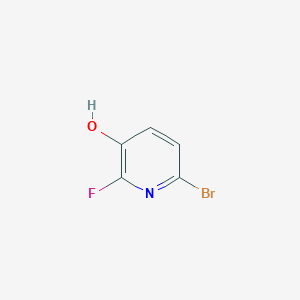
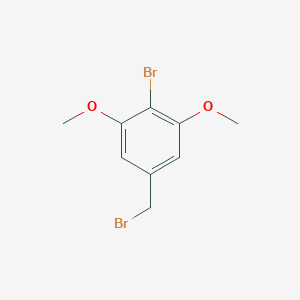
![8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1438608.png)
